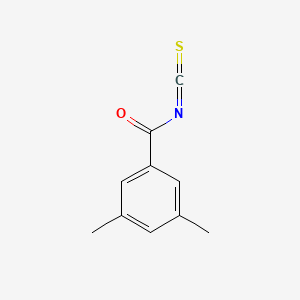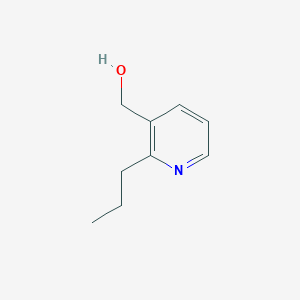
Hydroxymethyl-2-n-propylpyridin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxymethyl-2-n-propylpyridin is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a propyl group at the second position and a hydroxymethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl-2-n-propylpyridin can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, starting with 3-hydroxymethylpyridine, a propyl group can be introduced at the second position using a suitable alkylating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxymethyl-2-n-propylpyridin undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: 2-Propylpyridine-3-carboxylic acid.
Reduction: 2-Propylpiperidine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Applications De Recherche Scientifique
Hydroxymethyl-2-n-propylpyridin has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Hydroxymethyl-2-n-propylpyridin involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Propylpyridine: Lacks the hydroxymethyl group, leading to different chemical properties.
3-Hydroxymethylpyridine: Lacks the propyl group, affecting its reactivity and applications.
2-Propylpiperidine-3-methanol: A reduced form with different biological activity
Uniqueness: Hydroxymethyl-2-n-propylpyridin is unique due to the presence of both the propyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C9H13NO |
|---|---|
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
(2-propylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO/c1-2-4-9-8(7-11)5-3-6-10-9/h3,5-6,11H,2,4,7H2,1H3 |
Clé InChI |
KHBUGHDLLGIYJO-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC=N1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

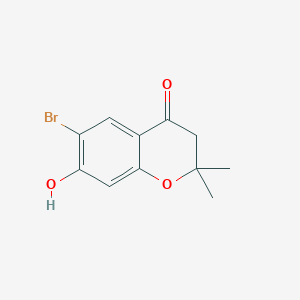

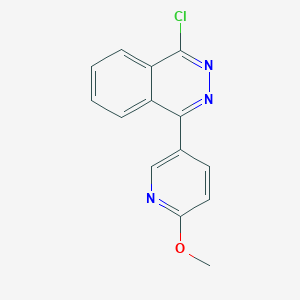

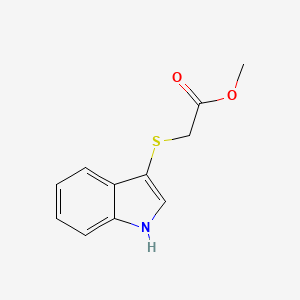
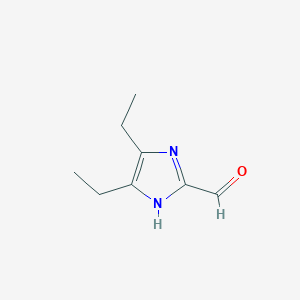

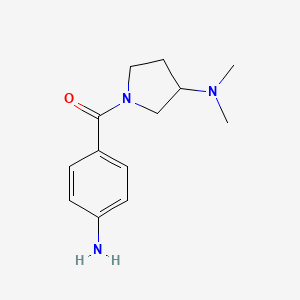
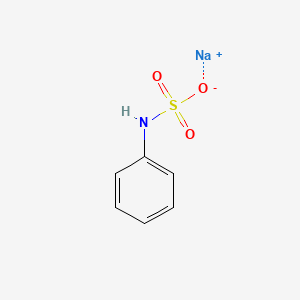

![5-[[(4-fluorophenyl)methylamino]methyl]-6-methoxynaphthalene-2-carboxylic acid](/img/structure/B8455742.png)

